molecular formula C19H16NO4+ B1230407 Thalifendine CAS No. 18207-71-1

Thalifendine

Cat. No. B1230407
CAS RN: 18207-71-1
M. Wt: 322.3 g/mol
InChI Key: OEGWOBMNQDATKP-UHFFFAOYSA-O
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Description

Thalifendine is a metabolite of Berberine . It is a natural protoberberine alkaloid that has antiplasmodial and antiamoebic activities . It shows activities against P. falciparum and E. histolytica with IC50s of 7.91 μM and 116 μM, respectively .


Synthesis Analysis

Thalifendine is a metabolite of Berberine, which is converted into Thalifendine by CYP2D6 and CYP1A2 . Intestinal flora can also convert Berberine into Thalifendine .


Chemical Reactions Analysis

Thalifendine is a metabolite of Berberine, which is converted into Thalifendine by CYP2D6 and CYP1A2 . Intestinal flora can also convert Berberine into Thalifendine . More detailed information about the chemical reactions involving Thalifendine is not available in the retrieved data.


Physical And Chemical Properties Analysis

Thalifendine is a yellow solid, with a melting point of 145.1–146.7°C . It is soluble in hot water, slightly soluble in cold water or ethanol, and insoluble in benzene, ether, chloroform, and other organic solvents . The molecular weight of Thalifendine is 322.33 g/mol .

Scientific Research Applications

Histochemical Evaluation in Medicinal Materials

Thalifendine, identified as a major alkaloid in the rhizome of Coptis chinensis, was evaluated using laser microdissection and liquid chromatography-mass spectrometry. This approach helps correlate bioactive components with morphological features of medicinal materials, providing insights into the distribution and accumulation of alkaloids like thalifendine in various tissues and cells of medicinal plants (Yi et al., 2015).

Inhibitory Activity Against DNA Topoisomerase IB

A study on Thalictrum foliolosum revealed that thalifendine, isolated from the plant, exhibited inhibitory activities against DNA topoisomerase IB of Leishmania donovani. This highlights thalifendine's potential in developing treatments against parasitic diseases (Kumar et al., 2016).

Metabolism in Herbal Medicine

In a study investigating the in vitro metabolism of Rhizoma coptidis extract, thalifendine was identified as a metabolite of berberine. This research helps understand the metabolic pathways of herbal medicines containing berberine and their derivatives like thalifendine (Xue et al., 2013).

Excretion in Pharmacokinetics

Research on the excretion of berberine and its metabolites in rats after oral administration identified thalifendine as a significant metabolite. This study provides important pharmacokinetic data on the excretion profiles of berberine and thalifendine, crucial for understanding the drug metabolism in vivo (Ma et al., 2013).

Safety and Hazards

Thalifendine should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

16-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-22-19-14-9-20-5-4-12-7-17-18(24-10-23-17)8-13(12)15(20)6-11(14)2-3-16(19)21/h2-3,6-9H,4-5,10H2,1H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGWOBMNQDATKP-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=CC3=[N+](CCC4=CC5=C(C=C43)OCO5)C=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171240
Record name Thalifendine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thalifendine

CAS RN

18207-71-1
Record name Thalifendine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018207711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thalifendine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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